molecular formula C17H16N2O3S2 B2506155 Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681158-26-9

Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2506155
CAS No.: 681158-26-9
M. Wt: 360.45
InChI Key: BLALXELYSDUHBH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. Key structural attributes include:

  • Thieno[2,3-d]thiazole backbone: A bicyclic system combining thiophene and thiazole rings.
  • 6-Methyl substituent: Enhances steric bulk and modulates electronic properties.
  • Ethyl carboxylate at position 5: Improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-phenylacetyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-22-16(21)14-10(2)13-15(23-14)19-17(24-13)18-12(20)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLALXELYSDUHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The core structure is typically constructed via Huisgen-type cyclization or Gewald reaction derivatives. Key steps involve:

  • Thiophene Precursor Preparation :

    • 5-Methylthiophene-3-carboxylate derivatives are synthesized using Knorr-type reactions. For example, condensation of ethyl cyanoacetate with methyl ketones in the presence of sulfur yields 3-aminothiophene-2-carboxylates.
    • Example : Ethyl 3-amino-5-methylthiophene-2-carboxylate is prepared from ethyl cyanoacetate and pentane-2,4-dione under acidic conditions.
  • Thiazole Ring Formation :

    • Treatment with thiourea or thioamides in the presence of bromine or iodine facilitates cyclization. For instance, reacting ethyl 3-amino-5-methylthiophene-2-carboxylate with thiourea and iodine in ethanol at reflux yields the thieno[2,3-d]thiazole core.

    $$
    \text{3-Aminothiophene} + \text{Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{Thieno[2,3-d]thiazole} \quad
    $$

Functionalization at Position 5 and 6

  • Methyl Group Introduction (C6) : Achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃.
  • Carboxylate Installation (C5) : Direct esterification using ethyl chloroformate in dichloromethane with triethylamine as a base.

Acylation of the 2-Amino Group

Amine Activation and Coupling

Intermediate A is acylated with 2-phenylacetyl chloride under Schotten-Baumann conditions:

  • Reaction Protocol :

    • Dissolve Intermediate A (1.0 equiv) in anhydrous DMF.
    • Add 2-phenylacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
    • Warm to room temperature and stir for 12 hours.
  • Workup :

    • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

$$
\text{2-Amino Intermediate} + \text{2-Phenylacetyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$

Alternative Coupling Reagents

For sensitive substrates, EDC/HOBt or DCC/DMAP systems are employed to minimize racemization:

  • EDC (1.2 equiv), HOBt (1.2 equiv), and 2-phenylacetic acid (1.1 equiv) in DMF at 0°C → room temperature.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.48 (s, 3H, C6-CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.28–7.36 (m, 5H, Ph), 8.12 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction times for cyclization steps.
  • Solvent Recycling : Ethyl acetate recovered via distillation reduces costs.

Yield Improvements

  • Catalytic Systems : Nano-ZnO catalysts increase acylation yields to >85%.

Challenges and Mitigation Strategies

Challenge Solution Reference
Low cyclization efficiency Microwave-assisted synthesis (100°C, 30 min)
Amine oxidation N₂ atmosphere and BHT antioxidant
Ester hydrolysis Low-temperature quench (0°C)

Chemical Reactions Analysis

Ester Group (COOEt)

  • Hydrolysis : Likely susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid (e.g., under NaOH/H₂O or HCl/EtOH) .

  • Aminolysis : May react with amines (e.g., NH₃, primary amines) to form amides.

  • Transesterification : Possible exchange of the ethoxy group with other alcohols under catalytic conditions (e.g., Ti(OiPr)₄).

Acetamido Group (NHCOCH₂Ph)

  • Hydrolysis : Acidic/basic cleavage could yield 2-aminothiazole derivatives.

  • Nucleophilic Substitution : The acetamido group may undergo substitution with nucleophiles (e.g., Grignard reagents, thiols) under specific conditions.

Thieno-Thiazole Core

  • Electrophilic Substitution : The electron-rich thiophene-thiazole system may undergo halogenation, nitration, or sulfonation at reactive positions (C-3 or C-4 of the thiophene ring) .

  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura or Ullmann-type couplings at halogenated positions (if substituted).

Hypothetical Reaction Pathways

Reaction TypeConditionsExpected Product(s)
Ester HydrolysisNaOH (aq.), reflux6-Methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylic acid
Acetamido CleavageH₂SO₄ (conc.), Δ2-Amino-6-methylthieno[2,3-d]thiazole-5-carboxylate
Bromination (Electrophilic)Br₂, FeBr₃, CH₂Cl₂3-Bromo-6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, ΔArylated derivatives at C-3/C-4 positions

Challenges and Limitations

  • Synthetic Accessibility : The fused thieno-thiazole system may exhibit steric hindrance, complicating direct functionalization.

  • Stability : The ester and acetamido groups could degrade under harsh reaction conditions (e.g., strong acids/bases or high temperatures).

Recommendations for Further Study

  • Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices).

  • Directed C–H Activation : Explore palladium-catalyzed C–H functionalization strategies.

  • Biological Screening : Evaluate antimicrobial or anticancer activity given the thiazole-thiophene pharmacophore .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate. A notable investigation involved the synthesis of various thiazole derivatives and their evaluation against several cancer cell lines:

  • Cell Lines Tested : HepG-2 (liver), HCT-116 (colorectal), MCF-7 (breast), and HeLa (cervical).
  • Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with the compound.
  • Findings : The compound exhibited significant cytotoxic effects, particularly against HepG-2 and MCF-7 cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

Beyond its anticancer applications, this compound has also been explored for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogens:

  • Target Pathogens : Research indicates efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyObserved Effect
AnticancerHepG-2MTT AssayStrong cytotoxicity
AnticancerMCF-7MTT AssaySignificant cell death
AntimicrobialVarious BacteriaDisk Diffusion TestInhibition of growth observed

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in January 2025 synthesized various thiazole derivatives, including this compound. The results indicated a promising profile for further development as an anticancer drug candidate .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that this compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli strains, highlighting its potential as a therapeutic agent in treating infections .

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Ethyl 2-Amino-6-methylthieno[2,3-d]thiazole-5-carboxylate (CAS 837407-87-1)
  • Structure: Shares the thieno[2,3-d]thiazole core and ethyl carboxylate but replaces the 2-phenylacetamido group with an amino substituent.
  • Molecular Formula : C₉H₁₀N₂O₂S₂ .
  • Key Differences: The amino group increases reactivity (e.g., in nucleophilic substitution or condensation reactions) but reduces hydrophobicity compared to phenylacetamido. Lower molecular weight (250.3 g/mol vs. 360.45 g/mol for the target compound).
Ethyl 4-Chloro-5-Methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
  • Structure: Features a thieno[2,3-d]pyrimidine core instead of thiazole, with a chloro substituent and morpholine-derived side chain.
  • Molecular Formula : C₁₆H₂₀ClN₃O₃S .
  • Key Differences :
    • Pyrimidine ring introduces additional hydrogen-bonding sites.
    • Morpholinylmethyl group enhances solubility and pharmacokinetic properties.

Substituent Variations

Ethyl 2-Amino-4-Phenylthieno[2,3-c]isothiazole-5-carboxylate (6b)
  • Structure : Isothiazole replaces thiazole in the fused ring system, with a phenyl group at position 4.
  • Synthesis: Derived from ethyl 2-amino-4-phenyl-3-thioacetamidothiophene-5-carboxylate via cyclization .
  • Key Differences: Isothiazole’s sulfur and nitrogen arrangement alters electronic properties and stability.
6-Methyl-4-[(3-Phenyl-isoxazol-5-yl)methoxy]thieno[2,3-d]pyrimidine (3a)
  • Structure: Thieno[2,3-d]pyrimidine core with an isoxazole-methoxy substituent.
  • Bioactivity : Exhibits cytotoxicity against A549, HCT116, and MCF-7 cell lines .
  • Key Differences :
    • Isoxazole moiety introduces additional heteroatoms (N, O), influencing polarity and drug-likeness.
    • Methoxy linker may enhance membrane permeability.

Physicochemical and Stability Comparisons

Compound Core Structure Key Substituents Solubility Stability Notes
Target Compound Thieno[2,3-d]thiazole 6-Me, 2-PhAcNH, 5-COOEt Moderate (ester) Stable due to ethyl carboxylate
Ethyl 2-Amino-6-methylthieno[2,3-d]thiazole-5-carboxylate Thieno[2,3-d]thiazole 6-Me, 2-NH₂, 5-COOEt High (polar NH₂) Prone to oxidation at NH₂
Ethyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine 4-Cl, 5-Me, 2-morpholinylmethyl Moderate (Cl, morpholine) Chlorine enhances electrophilicity

Biological Activity

Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thieno-thiazole core, which is known for its diverse pharmacological activities. The structure can be represented as follows:

  • Molecular Formula : C15H16N2O2S2
  • Molecular Weight : 320.43 g/mol

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the compound's effects on human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), the following results were observed:

Cell LineIC50 (µM)Mechanism of Action
HepG-215.4Induction of apoptosis via DNA interaction
MCF-712.8Inhibition of topoisomerase activity

The compound's interaction with calf-thymus DNA was assessed using UV-Vis spectroscopy, revealing strong binding affinity indicative of its potential as a DNA-targeting anticancer agent .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties.

Antibacterial and Antifungal Effects

The compound was tested against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Candida albicans32Fungicidal

These findings suggest that the thiazole moiety is crucial for the observed antimicrobial activity, with structural modifications enhancing efficacy against specific pathogens .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects.

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory conditions .

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate, and how can its structure be confirmed?

Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. For example:

  • Thieno[2,3-d]thiazole core formation : Reacting ethyl 2-mercaptoacetate with 4-chlorothiazole-5-carbaldehydes under basic conditions yields the thieno[2,3-d]thiazole scaffold .
  • Substituent introduction : The 2-phenylacetamido group is introduced via nucleophilic substitution or amide coupling. For instance, reacting 2-aminothiazole derivatives with 2-phenylacetyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) can achieve this .
    Structural confirmation :
  • NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2), aromatic protons (δ ~7.2–7.5 ppm for phenyl groups), and amide NH (δ ~10–12 ppm) .
  • X-ray crystallography : Crystal packing analysis (e.g., dihedral angles between fused rings) provides definitive confirmation, as demonstrated in related thieno[2,3-d]pyrimidine derivatives .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize cyclocondensation reactions to improve yields of the thieno[2,3-d]thiazole core?

Methodological Answer: Key variables for optimization:

  • Catalyst selection : Acid-mediated cyclocondensation (e.g., using TEOF) achieves yields of 60–97% in 15–60 minutes, as shown in analogous thieno[2,3-d]pyrimidine syntheses .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency. Microwave-assisted synthesis reduces reaction time and improves purity .
  • Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (5:1→2:1) effectively isolates the product .

Biological Activity Screening

Q. Q3. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., A549, HCT116, MCF-7) with IC50 calculations. Compare results with positive controls like cisplatin .
  • Mechanistic studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Cell cycle analysis : PI staining and flow cytometry to identify phase-specific arrest .
  • Antiviral screening : Plaque reduction assays against RNA viruses (e.g., influenza) at non-cytotoxic concentrations .

Data Contradictions in Biological Activity

Q. Q4. How should researchers address discrepancies in reported antimicrobial activity across studies?

Methodological Answer: Contradictions may arise from:

  • Strain variability : Test against standardized strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates.
  • Assay conditions : Control for pH, incubation time, and solvent effects (e.g., DMSO concentration ≤1%) .
  • Structure-activity nuances : Compare substituent effects. For example, 4-S-alkyl derivatives of thieno[2,3-d]pyrimidine show varying activity against Gram-positive vs. Gram-negative bacteria .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5. What substituent modifications enhance the compound’s bioactivity while maintaining solubility?

Methodological Answer:

  • Phenylacetamido group : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the para position increases antimicrobial potency but may reduce solubility. Balance with hydrophilic groups (e.g., -OH, -NH2) on the thiazole ring .
  • Ester group replacement : Hydrolyzing the ethyl ester to a carboxylic acid improves water solubility but may require prodrug strategies to retain activity .
  • Methylthio vs. methyl groups : Methylthio at position 2 enhances metabolic stability, as seen in related thieno[2,3-d]thiazoles .

Analytical and Computational Characterization

Q. Q6. What computational methods validate the compound’s binding mode to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with binding affinity assays (e.g., SPR) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bonding patterns .

Challenges in Purification and Stability

Q. Q7. Why does decarboxylation fail during synthesis of the parent thieno[2,3-d]thiazole, and how can this be mitigated?

Methodological Answer:

  • Volatility issue : The parent thieno[2,3-d]thiazole is highly volatile, leading to losses during vacuum drying. Use low-temperature sublimation or stabilize via salt formation (e.g., sodium carboxylate) .
  • Alternative routes : Direct synthesis via Gewald reaction (2-aminothiophene + ketones) avoids decarboxylation steps .

Reproducibility in Multi-Step Syntheses

Q. Q8. How can researchers ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Intermediate characterization : Validate each step with LC-MS or TLC. For example, monitor Cl→Li exchange in 4-chlorothiazole-5-carbaldehyde synthesis via quenching aliquots and analyzing by GC-MS .
  • Stability testing : Store moisture-sensitive intermediates (e.g., azidothiazoles) under inert gas with molecular sieves. Use freshly distilled solvents for critical steps .

Mechanistic Studies on Anticancer Activity

Q. Q9. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • Proteomics : SILAC-based quantification to identify differentially expressed proteins (e.g., apoptosis regulators) .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) to identify primary targets .
  • ROS detection : Use DCFH-DA fluorescence to measure reactive oxygen species generation, linking to mitochondrial dysfunction .

Scaling Up for Preclinical Studies

Q. Q10. What critical parameters must be controlled when scaling up synthesis for preclinical trials?

Methodological Answer:

  • Batch consistency : Optimize reaction scalability using flow chemistry for exothermic steps (e.g., cyclocondensation) .
  • Impurity profiling : Use HPLC-PDA to monitor residual solvents (e.g., ethyl acetate) and intermediates. Aim for purity >98% .
  • Formulation : Develop lyophilized powders or nanoemulsions to enhance bioavailability for in vivo studies .

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